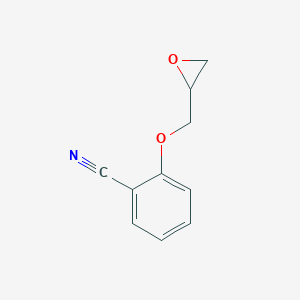

![molecular formula C19H21NO4 B125220 2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 158066-11-6](/img/structure/B125220.png)

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

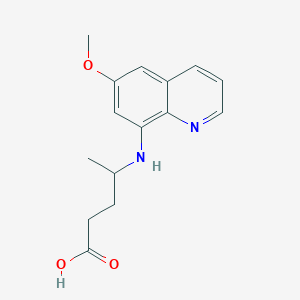

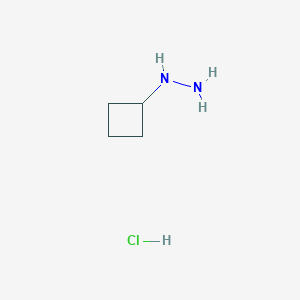

This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . The IUPAC name for this compound is (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .

Synthesis Analysis

The compound can be synthesized by reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-Methylpentanoic acid with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular weight of the compound is 242 . The 1H-NMR and 13C-NMR data provide information about the structure of the compound .Chemical Reactions Analysis

The conversion rate of reaction SM1 reached 99.99%. The reaction solution is filtered and concentrated, and the pure (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .Physical And Chemical Properties Analysis

The compound is a solid . The molecular formula is C20H30O6N2 . The molecular weight is 265.30 g/mol .科学研究应用

Crystal Structure Analysis

The compound, as part of the broader family of tert-butoxycarbonyl (Boc) protected amino acids, has been examined for its role in determining peptide conformation. Studies on similar compounds have highlighted their structural attributes, such as the conformation of the tert-butoxycarbonyl group and the positioning of phenyl rings which are crucial for understanding molecular interactions and stability (E. Jankowska et al., 2002).

Polymorphism in Crystal Structures

Research into polymorphic forms of closely related compounds in the space group P2(1)/n has provided insights into the molecular conformation of amino acids and peptides, laying the groundwork for developing advanced materials and drugs (Hadgu Girmay Gebreslasie et al., 2011).

Synthetic Methodologies

The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids using tert-butyloxycarbonyl moieties has been explored, showcasing methods for preparing complex molecules with potential applications in drug development and biochemical research (A. Temperini et al., 2020).

Quantitative Analysis Techniques

The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating the precision in measuring this protective group which is vital for peptide synthesis and modification studies (S. Ehrlich-Rogozinski, 1974).

Chiral Induction and Molecular Dynamics

Research into the induced axial chirality of the biphenyl core in certain amino acids, facilitated by the tert-butyloxycarbonyl group, contributes to our understanding of molecular chirality and its implications for pharmaceutical sciences (J. Mazaleyrat et al., 2005).

属性

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWJDQQVFVOSHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589217 |

Source

|

| Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | |

CAS RN |

158066-11-6 |

Source

|

| Record name | 2'-{[(tert-Butoxycarbonyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)